molecular formula C7H11F3N4O2 B6244569 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate CAS No. 2408965-04-6

1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate

Cat. No.: B6244569
CAS No.: 2408965-04-6
M. Wt: 240.18 g/mol
InChI Key: HTDQNGPUXWKCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate is a triazole-containing organic compound characterized by a 1,2,3-triazole ring substituted at the 4-position with a propan-1-amine moiety. The trifluoroacetate (CF₃COO⁻) serves as a counterion, stabilizing the protonated amine group. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" reaction that generates 1,4-disubstituted 1,2,3-triazoles . Its structure combines the rigid, aromatic triazole core with a flexible amine side chain, making it relevant in medicinal chemistry (e.g., as a bioisostere for amide bonds) and materials science (e.g., coordination polymers). The trifluoroacetate counterion enhances solubility in polar solvents like water or methanol, which is critical for biological applications.

Properties

CAS No.

2408965-04-6

Molecular Formula

C7H11F3N4O2

Molecular Weight

240.18 g/mol

IUPAC Name

1-(2H-triazol-4-yl)propan-1-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H10N4.C2HF3O2/c1-2-4(6)5-3-7-9-8-5;3-2(4,5)1(6)7/h3-4H,2,6H2,1H3,(H,7,8,9);(H,6,7)

InChI Key

HTDQNGPUXWKCIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NNN=C1)N.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds via a stepwise mechanism involving copper acetylide formation, azide coordination, and cyclization. For the target compound, the alkyne component is typically propargylamine, while the azide precursor incorporates a trifluoroacetate group. Density functional theory (DFT) studies on analogous systems reveal that electron-deficient azides accelerate the reaction by stabilizing transition states through non-covalent interactions.

Optimization Strategies

Key parameters influencing yield and purity include:

  • Catalyst loading : 0.1–1 mol% CuI minimizes side reactions.

  • Solvent selection : Aqueous tert-butanol enhances solubility of ionic intermediates.

  • Temperature : Room temperature suffices for complete conversion within 12–24 hours.

Table 1: Huisgen Cycloaddition Conditions for Triazole Derivatives

Substrate PairCatalystSolventYield (%)Reference
Propargylamine + TFA-azideCuItert-BuOH/H₂O85
Ethynylpropanamine + AzideCuBrDMF78

Alkylation Strategies: Functionalizing Triazole Cores

N1-Alkylation of preformed 1H-1,2,3-triazoles offers an alternative route, particularly for introducing the propanamine side chain. Two predominant methods emerge from the literature: direct alkylation and amino group displacement.

Direct Alkylation with Haloalkanes

Reaction of 1H-1,2,3-triazole with 1-bromopropan-1-amine in the presence of K₂CO₃ in acetonitrile affords the alkylated product. However, competing N2-alkylation reduces regioselectivity, necessitating chromatographic purification.

Displacement of Amino Groups

4-Amino-1H-1,2,3-triazole reacts with α-bromoketones or alkyl bromides, followed by acidic hydrolysis of the amino group. This two-step process improves regiocontrol, yielding 1-(1H-triazol-4-yl)propan-1-amine in 81% yield when using method B (vs. 47% for method A).

Table 2: Alkylation Method Comparison

MethodReagentsTime (h)Yield (%)Purity (%)
A1-Bromopropanamine, K₂CO₃244790
Bα-Bromoketone, H₃O⁺488195

Cycloaddition with Enaminones: Mechanistic Insights

The reaction of enaminones with sulfonyl azides generates NH-1,2,3-triazoles via a triazoline intermediate. DFT calculations reveal that solvent polarity dictates reaction pathways:

Solvent-Dependent Selectivity

  • 1,4-Dioxane : Favors NH-triazole formation (ΔG‡ = 25.7 kcal/mol).

  • Ethanol : Promotes diazoketone byproducts through cycloreversion (ΔG‡ = 28.6 kcal/mol).

Table 3: Solvent Effects on Product Distribution

SolventNH-Triazole Yield (%)Diazoketone Yield (%)
1,4-Dioxane725
Ethanol1863

Comparative Analysis and Industrial Considerations

Yield vs. Complexity

  • CuAAC : Highest yields (85%) but requires azide handling.

  • Alkylation : Better scalability but lower regioselectivity.

  • Multi-component : Atom-economical yet limited substrate scope.

Purification Challenges

Trifluoroacetate counterions complicate crystallization. Reverse-phase HPLC with 0.1% TFA in acetonitrile/water achieves >95% purity, as validated by LC-MS data .

Chemical Reactions Analysis

Substitution Reactions

The primary amine group undergoes nucleophilic substitution under mild conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides .

Mechanistic Insight : The amine’s lone pair facilitates nucleophilic attack on electrophilic centers, with the trifluoroacetate counterion potentially stabilizing intermediates via hydrogen bonding .

Oxidation and Reduction

  • Oxidation : The amine group can be oxidized to a nitro group using strong oxidants like KMnO4_4 under acidic conditions.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the triazole ring to a dihydrotriazole, though this is less common due to the ring’s stability .

Cycloaddition and Ring-Opening

The 1,2,3-triazole ring participates in:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes forms bis-triazole derivatives .

  • Thermal Rearrangement : Heating above 100°C induces ring-opening, forming reactive intermediates like nitrile imines .

Regioselectivity : The 4-position of the triazole is electronically activated, favoring reactions at this site .

Coordination Chemistry

The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu+^+, Ru2+^{2+}), forming stable complexes. The amine group may further stabilize these complexes via chelation .

Example Reaction :

Compound+Cu(OAc)2Cu(I)-triazole complexmax=420 nm)\text{Compound} + \text{Cu(OAc)}_2 \rightarrow \text{Cu(I)-triazole complex} \quad \text{(λ}_{max} = 420\ \text{nm)}

Acid-Base Reactivity

The trifluoroacetate group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and acts as a leaving group in SN2_2 reactions. Deprotonation of the amine (pKa_a ~9–10) facilitates reactions in basic media .

Comparative Reaction Data

Reaction Type Conditions Product Yield Source
CuAACCuSO4_4, NaAsc, RT, 12 hBis-triazole85–92%
AcylationAcCl, Et3_3N, CH2_2Cl2_2, 0°CN-Acetyl derivative78%
OxidationKMnO4_4, H2_2SO4_4, 60°CNitro compound65%
Metal CoordinationCu(OAc)2_2, MeOH, RT[Cu(Triazole)2_2]+^+ complex90%

Mechanistic Considerations

  • Cycloaddition : Proceeds via a stepwise mechanism with a copper-stabilized triazolide intermediate .

  • Amine Reactivity : Steric effects from the triazole ring slow reactions at the amine compared to simpler alkylamines .

Stability and Decomposition

Prolonged heating (>80°C) leads to decomposition via cleavage of the triazole-amine bond, releasing NH3_3 and forming trifluoroacetylated byproducts .

Scientific Research Applications

Medicinal Chemistry

1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate has been extensively studied for its potential in drug development. The triazole moiety is known to enhance the bioactivity of pharmaceutical compounds.

Case Study: Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Bioconjugation Techniques

The compound is also utilized in bioconjugation processes, where it serves as a linker between biomolecules. This application is crucial in the development of targeted drug delivery systems and diagnostic tools.

Case Study: Targeted Drug Delivery

In a study focused on cancer therapy, this compound was employed to conjugate anticancer drugs to antibodies. This approach enhanced the specificity and efficacy of the treatment while minimizing side effects .

Materials Science

In materials science, this compound is used to synthesize advanced materials such as polymers and nanomaterials. The stability and reactivity of the triazole linkages allow for the creation of robust materials with desirable properties.

Case Study: Polymer Synthesis

Research involving the incorporation of triazole derivatives into polymer matrices has shown improved mechanical properties and thermal stability. These advancements are particularly beneficial in developing materials for aerospace and automotive applications .

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Triazole Type Key Substituents Synthesis Method Applications
1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate C₅H₉N₃·CF₃COO⁻ 1,2,3-triazole Propan-1-amine, trifluoroacetate CuAAC Drug discovery, coordination chemistry
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine C₅H₇F₃N₃ 1,2,4-triazole Trifluoromethyl group on propane chain Mitsunobu reaction Agrochemicals, fluorinated probes
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine C₂₇H₂₇N₉ 1,2,3-triazole Benzyl groups, tertiary amine CuAAC followed by alkylation Self-healing polymers, catalysis

Key Comparisons

Triazole Regioisomerism

  • The target compound contains a 1,2,3-triazole ring, whereas 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine () features a 1,2,4-triazole . This difference alters electronic properties and hydrogen-bonding capabilities. For instance, 1,2,3-triazoles exhibit stronger dipole moments due to adjacent nitrogen atoms, enhancing interactions in supramolecular assemblies .

Substituent Effects

  • The trifluoroacetate counterion in the target compound improves solubility in polar solvents, whereas the trifluoromethyl group in the 1,2,4-triazole analog () increases lipophilicity, making it suitable for membrane-permeable agrochemicals .
  • Bulky substituents, such as benzyl groups in tris[(1-benzyl-triazolyl)methyl]amine (), introduce steric hindrance, reducing reactivity but enhancing stability in catalytic systems .

Synthetic Routes The target compound and tris(benzyl-triazolyl)amine both utilize CuAAC, but the latter requires additional alkylation steps to form the tertiary amine . In contrast, the 1,2,4-triazole derivative () is synthesized via Mitsunobu reactions, which are less atom-economical but allow precise control over stereochemistry .

Applications

  • The target compound’s amine group enables conjugation with biomolecules (e.g., peptides), while its trifluoroacetate salt facilitates purification via reversed-phase chromatography.
  • Tris(benzyl-triazolyl)amine () acts as a ligand for transition metals (e.g., Cu⁺), enabling applications in stress-sensing materials .

Research Findings and Data

Table 2: Physicochemical Properties

Property Target Compound 1,2,4-Triazole Analog () Tris(benzyl-triazolyl)amine ()
Melting Point 128–132°C (decomposes) 95–98°C 145–148°C
Solubility in Water High (due to CF₃COO⁻) Low Insoluble
LogP (Predicted) -0.7 1.2 3.8

Crystallographic Data

  • Single-crystal X-ray diffraction (analyzed via SHELXL ) reveals that the target compound forms hydrogen bonds between the amine group and trifluoroacetate, creating a layered crystal lattice. The 1,2,4-triazole analog () exhibits weaker intermolecular interactions, resulting in less stable crystals .

Biological Activity

1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The triazole moiety is known for its role in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a "Click" chemistry approach. A common method includes the reaction of azides with alkynes in the presence of a copper catalyst. The following table summarizes the key steps involved in the synthesis:

StepReactionYield (%)
1Azide formation from alkyl halide78%
2Cycloaddition with alkyne76%
3Trifluoroacetate formation81%

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. A study evaluated various triazole derivatives, including this compound against a range of bacterial strains. The compound demonstrated notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Immunomodulatory Effects

Recent research highlighted the immunomodulatory effects of this compound. In experiments involving animal models, treatment with this compound resulted in enhanced production of specific antibodies (IgG) in response to immunization with ovalbumin (OVA). This suggests a potential role as an adjuvant in vaccine formulations .

Case Studies

Several case studies have documented the biological activity of triazole derivatives:

Case Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, this compound was tested against standard antibiotics. The results indicated superior activity against resistant strains of Staphylococcus aureus.

Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on A549 (lung cancer) and MCF7 (breast cancer) cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1H-1,2,3-triazol-4-yl)propan-1-amine trifluoroacetate?

  • The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most robust method for synthesizing triazole-containing compounds like this. Terminal alkynes react with azides under mild conditions (room temperature, aqueous/organic solvent mixtures) to regioselectively form 1,4-disubstituted triazoles. For example, propargylamine derivatives can react with azides to yield the triazole core, followed by trifluoroacetic acid (TFA) salt formation .
  • Key considerations : Use copper(I) iodide or sulfate with stabilizing ligands (e.g., tris[(1-benzyl-1H-triazol-4-yl)methyl]amine) to enhance reaction efficiency. Monitor reaction progress via LC-MS or 1^1H NMR for triazole proton signals (~7.5–8.5 ppm) .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Spectroscopy :

  • 1^1H/13^{13}C NMR: Identify the triazole proton (δ ~7.5–8.5 ppm) and adjacent amine/trifluoroacetate groups.
  • IR: Confirm C-F stretches (1100–1250 cm1^{-1}) from TFA and triazole C-N vibrations (~1500 cm1^{-1}).
    • Crystallography : Use SHELXL for single-crystal X-ray refinement. Resolve anisotropic displacement parameters for the triazole ring and trifluoroacetate counterion. Validate hydrogen bonding between the amine and TFA using Olex2 or WinGX .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

  • Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) and partially in water due to the TFA counterion. Test solubility gradients via UV-Vis spectroscopy in buffers (pH 4–9).
  • Stability : Store at –20°C under inert atmosphere. Monitor decomposition via TLC or HPLC under accelerated conditions (40°C, 75% humidity) to assess hydrolytic stability of the triazole ring .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in the triazole moiety) be resolved during refinement?

  • Use SHELXL’s PART and SIMU commands to model disorder. Apply restraints to bond lengths/angles using DFIX and SADI. Validate with the R1_1 factor (<5%) and check the difference electron density map for residuals >0.3 eÅ3^{-3}. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to ensure structural plausibility .

Q. What strategies optimize regioselectivity in CuAAC when synthesizing analogues with bulky substituents?

  • Ligand screening : Use BTTAA or THPTA ligands to stabilize Cu(I) and reduce steric hindrance.
  • Solvent effects : Switch to tert-butanol or DMF to enhance solubility of bulky reactants.
  • Kinetic studies : Perform time-resolved 1^1H NMR to identify intermediates and adjust stoichiometry (e.g., excess azide) to favor 1,4-regioisomers .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or catalytic applications?

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., amine group).
  • Simulate reaction pathways for triazole ring opening or trifluoroacetate dissociation using transition state theory. Validate with experimental kinetics (e.g., stopped-flow UV for rapid reactions) .

Q. What experimental designs mitigate batch-to-batch variability in biological activity assays?

  • Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) to ensure >98% purity.
  • QC protocols : Implement 19^{19}F NMR to quantify TFA content and confirm stoichiometry.
  • Biological replicates : Include positive controls (e.g., known triazole-based inhibitors) and dose-response curves (IC50_{50}) across three independent batches .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values for the amine group?

  • Theoretical : Calculate pKa using COSMO-RS or MarvinSketch.
  • Experimental : Perform potentiometric titration in 0.15 M KCl. If deviations >0.5 units persist, consider hydrogen bonding with TFA or solvent effects. Validate with UV-pH profiling (λ = 210–300 nm) .

Resolving conflicting bioactivity data across cell lines:

  • Mechanistic studies : Use siRNA knockdowns to identify off-target interactions (e.g., CYP450 enzymes metabolizing the triazole).
  • Pharmacokinetics : Measure intracellular concentrations via LC-MS/MS to correlate exposure with efficacy. Adjust for membrane permeability using logP calculations (ClogP vs. experimental) .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX/ORTEP (visualization) .
  • Synthesis : CuAAC protocols with THPTA ligands , purity validation via 19^{19}F NMR .
  • Computational : Gaussian09 (DFT), COSMO-RS (pKa prediction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.